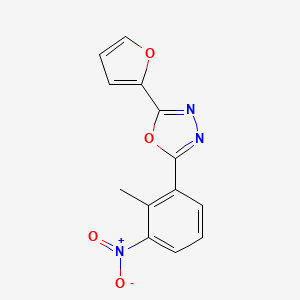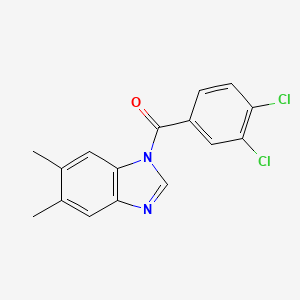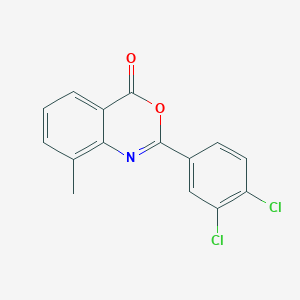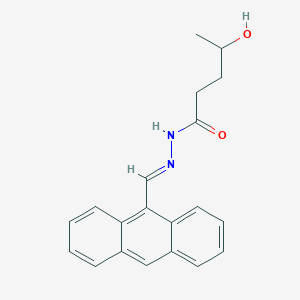
2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole, also known as Furoxan, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. Furoxan is a nitric oxide (NO) donor, which means that it releases NO in a controlled manner, making it an important tool in various biological studies.
Mécanisme D'action
2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole releases NO in a controlled manner, which activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. This compound has been shown to activate the NO-cGMP pathway, leading to its various biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. This compound has also been shown to have neuroprotective effects and has been used in studies related to neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole has several advantages in laboratory experiments, including its ability to release NO in a controlled manner, its stability, and its ease of synthesis. However, this compound also has some limitations, including its potential toxicity, its short half-life, and its sensitivity to pH and temperature.
Orientations Futures
The potential applications of 2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole in various fields of research are vast, and several future directions can be explored. This compound can be used as a tool in studies related to cardiovascular diseases, cancer, inflammation, and neurodegenerative disorders. Furthermore, the development of new this compound derivatives with improved pharmacological properties can be explored. The use of this compound in combination with other drugs can also be investigated to enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a unique compound that has gained significant attention in the field of medicinal chemistry due to its ability to release NO in a controlled manner. This compound has been extensively used in various scientific studies and has shown promising results in various biological processes. However, further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole can be synthesized using various methods, including the reaction of nitric oxide with furfuryl alcohol or the reaction of nitric oxide with 2-methyl-3-nitrophenol. However, the most common method of synthesis involves the reaction of furfuryl alcohol with 2-methyl-3-nitrophenyl isocyanate in the presence of a base. The reaction produces this compound as a yellow crystalline solid.
Applications De Recherche Scientifique
2-(2-furyl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole has been extensively used in various scientific studies due to its ability to release NO in a controlled manner. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. This compound has been used as a NO donor in studies related to cardiovascular diseases, cancer, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(furan-2-yl)-5-(2-methyl-3-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c1-8-9(4-2-5-10(8)16(17)18)12-14-15-13(20-12)11-6-3-7-19-11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVKTTPIOXHLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5714311.png)
![N'-[(2,4,5-trimethoxybenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5714316.png)
![1-[2-(phenylsulfonyl)ethyl]piperidine](/img/structure/B5714323.png)
![1-(3-chlorophenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5714347.png)
![methyl 3-[(2-chloro-4-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5714362.png)
![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5714366.png)

![1-[(5-chloro-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5714379.png)
